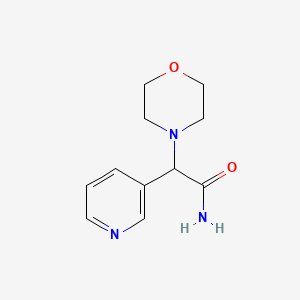
2-Morpholin-4-yl-2-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Morpholin-4-yl-2-pyridin-3-ylacetamide” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 . It is also known by other synonyms such as “4-Morpholineacetamide, α-3-pyridinyl-” and "2-Morpholino-2-(pyridin-3-yl)acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom.Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 411.8±45.0 °C, and its predicted density is 1.242±0.06 g/cm3 . The predicted pKa value is 15.43±0.50 .Scientific Research Applications
Corrosion Inhibition
Research has explored the synthesis of cadmium(II) Schiff base complexes, including derivatives of morpholine, for their potential application in corrosion inhibition on mild steel. These complexes demonstrate significant corrosion inhibition properties, which could be valuable in materials and corrosion engineering (Das et al., 2017).
Antimicrobial Synthesis
Morpholine derivatives have been synthesized for use as potent antimicrobials, highlighting the chemical's utility in creating effective antimicrobial agents. This includes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which serves as a precursor for various potent antimicrobials (Kumar et al., 2007).
Insecticide Research
Studies on pyridine derivatives, including morpholine-related compounds, have shown significant insecticidal activity against pests such as the cowpea aphid. This suggests potential applications of morpholine derivatives in developing new insecticides (Bakhite et al., 2014).
Kinase Inhibition
The discovery of non-nitrogen containing morpholine isosteres has led to the development of novel inhibitors of the PI3K-AKT-mTOR pathway. Such compounds are promising for therapeutic applications, particularly in targeting cancers that are dependent on this signaling pathway (Hobbs et al., 2019).
Metabolism Study
Research into the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate provides insights into the biotransformation and potential pharmacokinetic behaviors of morpholine-based drugs, demonstrating the importance of understanding the metabolic pathways of such compounds (Varynskyi & Kaplaushenko, 2020).
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10(9-2-1-3-13-8-9)14-4-6-16-7-5-14/h1-3,8,10H,4-7H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGHQOFNGUQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CN=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)
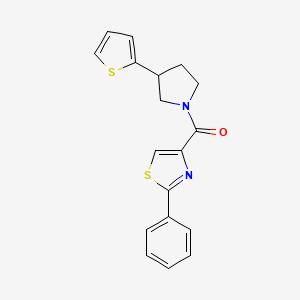
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2734029.png)
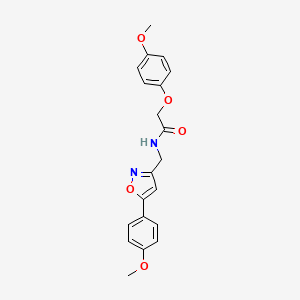

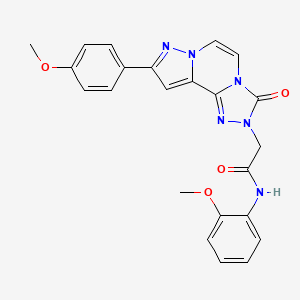
![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)
![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)
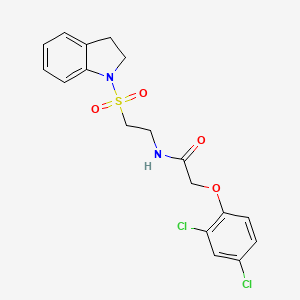
![1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2734041.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2734042.png)
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)
